4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a prop-2-yn-1-yl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Cycloaddition Reactions: The prop-2-yn-1-yl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Cycloaddition Reactions: Copper(I) catalysts are frequently used for cycloaddition reactions involving the prop-2-yn-1-yl group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while cycloaddition reactions can produce triazole derivatives.
Scientific Research Applications
4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-ethoxy-2-methyl-5-pyrido[4,3-d]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
1-(prop-2-yn-1-yl)piperazine derivatives: These compounds share the prop-2-yn-1-yl group and exhibit similar reactivity in cycloaddition reactions.
Uniqueness
4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4-Chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. Its unique structure, characterized by a chlorine atom at the 4-position and a prop-2-yn-1-yl substituent at the 7-position, contributes to its diverse biological activities. This article explores its potential therapeutic applications, particularly in cancer treatment, antiviral activity, and other biological interactions.
The molecular formula of this compound is C₈H₈ClN₃. The compound is soluble in organic solvents and can undergo various synthetic reactions, including nucleophilic substitution and cycloaddition reactions, which are essential for developing derivatives with enhanced biological properties .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases crucial for cancer cell survival and proliferation. For instance, derivatives of this compound have shown promising results in inhibiting Akt pathways, which are frequently dysregulated in cancers .
Table 1: Anticancer Activity of this compound Derivatives
Compound | IC50 (nM) | Cancer Cell Line |
---|---|---|
Derivative A | 18.0 | LNCaP |
Derivative B | 21.3 | PC-3 |
These derivatives were optimized from initial leads and demonstrated improved potency compared to earlier compounds .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Similar pyrrolo[2,3-d]pyrimidine derivatives have shown potential in targeting viral infections by inhibiting viral replication mechanisms. The specific pathways targeted include those involved in viral entry and replication .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound has been investigated for anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Interaction studies often utilize techniques such as:
- Molecular Docking : To predict binding affinities with target proteins.
- Kinase Inhibition Assays : To evaluate the effectiveness against specific kinases involved in cancer progression.
These methods provide insights into how structural modifications can enhance or diminish biological activity .
Case Studies
Several case studies highlight the efficacy of 4-chloro-7-(prop-2-yn-1-yli)-7H-pyrrolo[2,3-d]pyrimidine in preclinical settings:
- Study on Antiproliferative Effects : A study demonstrated that the compound inhibited cell proliferation in multiple cancer types with varying degrees of potency.
- Antiviral Efficacy Assessment : In vitro studies revealed that certain derivatives significantly reduced viral load in infected cell lines.
Properties
Molecular Formula |
C9H6ClN3 |
---|---|
Molecular Weight |
191.62 g/mol |
IUPAC Name |
4-chloro-7-prop-2-ynylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H6ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h1,3,5-6H,4H2 |
InChI Key |
LVYSXDGSKIVICS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=CC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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